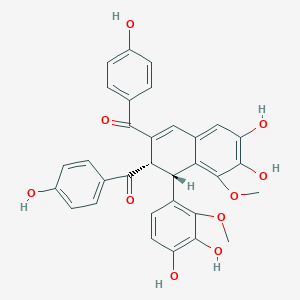
Licobichalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licobichalcone is a natural product found in Glycyrrhiza uralensis with data available.
Wissenschaftliche Forschungsanwendungen
1. Identification and Isolation
Licobichalcone, a novel biflavonoid, has been isolated from the roots of Glycyrrhiza uralensis, revealing its unique chemical structure through spectroscopic evidence (Bai et al., 2003).
2. Immunomodulatory Effects
Research demonstrates that licochalcone A (LicoA) exhibits immunomodulatory effects, impacting the production of various cytokines and inflammatory mediators in experimental models of autoimmune diseases (Fontes et al., 2014).
3. Anti-Inflammatory Activity
Synthesis of licochalcone analogues has shown potential for increased anti-inflammatory activity. These derivatives have been compared for their ability to suppress nitric oxide production, indicating a range of therapeutic potentials (Kim et al., 2014).
4. Role in Alleviating Colitis
Licochalcone A has been found effective in alleviating symptoms of dextran sulphate sodium-induced ulcerative colitis in mice. This effect is linked to the modulation of NF-κB and Nrf2 pathways, which are crucial in inflammatory responses (Liu et al., 2018).
5. Glucose Tolerance and Chronic Inflammation
Licochalcone F has been studied for its role in alleviating glucose tolerance and chronic inflammation in diet-induced obese mice, suggesting its potential use in managing type 2 diabetes and obesity-related inflammation (Bak et al., 2016).
6. Anti-Inflammatory Efficacy in Skin Care
Clinical trials have shown that Licochalcone A, with its anti-inflammatory properties, can be beneficial in skin care, especially for sensitive or irritated skin, indicating its therapeutic potential in dermatology (Kolbe et al., 2006).
7. Antioxidative Properties
Studies on Licochalcone A highlight its antioxidative properties, demonstrating its protective role against oxidative stress in various cell models. This is linked to the modulation of the Nrf2 pathway, crucial for cellular defense mechanisms (Lv et al., 2015).
8. Anti-Inflammatory Properties in Ocular Inflammation
Research has explored the development of nanoparticles incorporating Licochalcone-A for treating ocular inflammation, focusing on enhancing its solubility and bioavailability (Galindo et al., 2022).
Eigenschaften
Molekularformel |
C32H26O10 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1 |
InChI-Schlüssel |
WJSPTHUPUYBNNI-IZZNHLLZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
SMILES |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Kanonische SMILES |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Synonyme |
licobichalcone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)
![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)
![(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1246181.png)

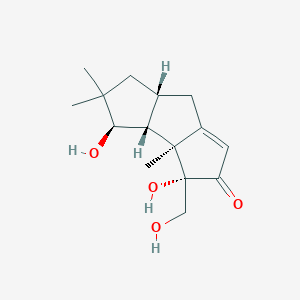

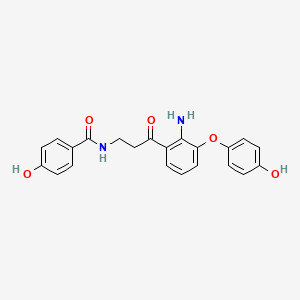
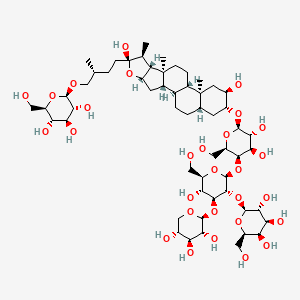
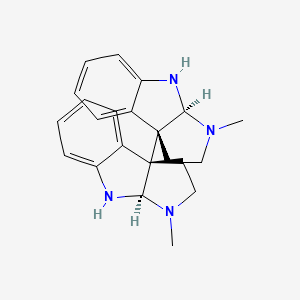
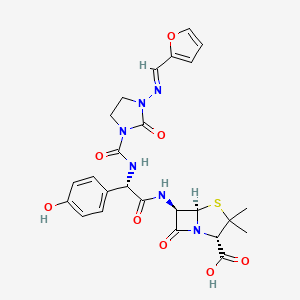
![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)



